molecular formula C5H6F3NO2S B2830721 (2S,4R)-2-(trifluoromethyl)-1,3-thiazolidine-4-carboxylic Acid CAS No. 171596-05-7

(2S,4R)-2-(trifluoromethyl)-1,3-thiazolidine-4-carboxylic Acid

Cat. No.: B2830721
CAS No.: 171596-05-7
M. Wt: 201.16
InChI Key: WJKBKOHUPXFCJI-OKKQSCSOSA-N
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Description

(2S,4R)-2-(trifluoromethyl)-1,3-thiazolidine-4-carboxylic acid (TFTCA) is a synthetic organic compound that is widely used in the scientific research field. It is a versatile compound that can be used in various laboratory experiments and studies. TFTCA has a wide range of applications in the scientific field, such as in the synthesis of various compounds, as a biochemical and physiological agent, and as a catalyst in various reactions.

Scientific Research Applications

Antioxidant and Aging-Related Applications

Thiazolidine-4-carboxylic acid (TC) has been studied for its potential value in geriatric medicine. Extensive animal experiments and human subject studies in Europe suggest that a combination of TC and folic acid, known as 'Folcysteine', exhibits revitalizing effects on age-related biochemical variables in blood and tissues. Further studies have confirmed the anti-toxic effects of TC, especially on the liver, suggesting that the addition of TC to the diet may slow the aging process in mammals and prolong their lifespan. However, claims that TC could reverse tumor cells into normal cells and be effective against human cancers have not been confirmed in further studies. TC has been clinically used for about 20 years, mainly in the treatment of liver diseases and related gastrointestinal disturbances (Weber, Fleming, & Miquel, 1982).

Solubility, Stability, and Dissociation Constants

Research on (2RS)-2-alkyl, 2,2-dialkyl, and 2-aryl derivatives of (4R)-thiazolidine-4-carboxylic acid focuses on their solubility, stability, and dissociation constants in aqueous solutions. These properties vary based on the molecule's size, position, and number of polar groups. The stability decreases from the 2-carboxyl derivative (stable) to 2-alkyl, 2-aryl, and 2,2-dialkyl derivatives. These findings contribute to understanding the chemical behavior of thiazolidine-4-carboxylic acid derivatives in biological systems (Butvin, AL-JA’AFREH, Svetlik, & Havránek, 2000).

Synthetic Applications

The solid-phase synthesis of "small" organic molecules based on the thiazolidine scaffold has been described, where 2-substituted thiazolidine-4-carboxylic acids are obtained by reacting aldehydes with unprotected (R)-cysteine attached to a polymeric support. This method provides a convenient approach for synthesizing substituted thiazolidines, highlighting the versatility of thiazolidine-4-carboxylic acids in synthetic chemistry (Patek, Drake, & Lebl, 1995).

Crystal Structure and Stereoselectivity

The synthesis of (2R/2S,4R)-2-aryl-thiazolidine-4-carboxylic acids through nucleophilic addition of L-Cysteine to aromatic aldehydes has been explored. This process involves room temperature reactions in an aqueous DMSO medium, leading to diastereomers characterized spectroscopically. A mechanism for stereoselectivity via an in situ imine intermediate is proposed, supported by NMR and single crystal structure analyses (Jagtap, Rizvi, Dangat, & Pardeshi, 2016).

Properties

IUPAC Name

(2S,4R)-2-(trifluoromethyl)-1,3-thiazolidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F3NO2S/c6-5(7,8)4-9-2(1-12-4)3(10)11/h2,4,9H,1H2,(H,10,11)/t2-,4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJKBKOHUPXFCJI-OKKQSCSOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(S1)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N[C@@H](S1)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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